4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thiane 1,1-dioxide
Description
4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thiane 1,1-dioxide is a heterocyclic organoboron compound featuring a pyrazole ring linked to a thiane 1,1-dioxide moiety via a methylene bridge. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (a boronate ester) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . The sulfone (1,1-dioxide) group confers chemical stability and polarity, making the compound suitable for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thiane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4S/c1-14(2)15(3,4)22-16(21-14)13-9-17-18(11-13)10-12-5-7-23(19,20)8-6-12/h9,11-12H,5-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTHLLRVMHWBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thiane 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the dioxaborolane group and the thiane dioxide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thiane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thiane 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thiane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazine Dioxides ()
Two thiadiazine dioxides, 4-allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26) and 4-allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (28), share the sulfone group with the target compound. Key differences include:
- Structure : Both feature a thiadiazine ring fused to a thiophene, whereas the target compound has a pyrazole-thiane system.
- Synthesis: These compounds are synthesized via reductive alkylation (NaBH4 in isopropanol) and alkylation (methyl iodide in acetonitrile), respectively. The target compound likely requires pyrazole functionalization prior to boronate ester formation.
- Thermal Stability : The melting points of compounds 26 (85–86°C) and 28 (90–92°C) suggest lower thermal stability compared to sulfone-containing boronates, which often exhibit higher melting points due to stronger intermolecular interactions .
1,3,4-Thiadiazole Derivatives ()
Synthesized 1,3,4-thiadiazoles, such as 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives , share pyrazole and sulfone motifs but lack boronates. Key distinctions:
- Functional Groups : These derivatives prioritize thiadiazole cores over boronates, limiting their cross-coupling utility but enhancing antimicrobial activity (e.g., efficacy against E. coli and C. albicans).
- Synthesis: Reactions involve hydrazonoyl chlorides and thiocarbamoyl hydrazines, contrasting with the boronate-focused routes for the target compound .
Thiomorpholine Boronate ()
The structurally closest analogue, 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide (CAS: 1092563-25-1), differs in its thiomorpholine ring (vs. thiane) and benzyl linker (vs. pyrazole).
- Molecular Weight : The thiomorpholine derivative has a molecular weight of 351.27 g/mol, slightly higher than the target compound’s estimated weight (~340–350 g/mol).
- Applications : Both compounds are likely intermediates in Suzuki couplings, but the pyrazole-thiane system may offer enhanced regioselectivity in medicinal chemistry due to pyrazole’s hydrogen-bonding capacity .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Structural Influence on Reactivity : The pyrazole-thiane system in the target compound offers dual functionality: the boronate enables cross-coupling, while the sulfone enhances solubility and stability. This contrasts with thiadiazine dioxides, which prioritize thermal stability over synthetic versatility .
Biological Activity Potential: While 1,3,4-thiadiazoles exhibit antimicrobial properties, the target compound’s boronate group may limit direct bioactivity but expand its role as a prodrug or imaging agent .
Synthetic Challenges : The absence of reported melting points or detailed synthetic protocols for the target compound highlights gaps in current literature. Future work should optimize boronate esterification and characterize physicochemical properties.
Biological Activity
The compound 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thiane 1,1-dioxide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.27 g/mol. The structure features a thiane ring substituted with a pyrazole moiety and a dioxaborolane group, which may contribute to its biological activity.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to function as a cereblon ligand , modulating the ubiquitin-proteasome system and influencing protein degradation pathways. This mechanism is particularly relevant in cancer therapeutics where targeting transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) can inhibit tumor growth.
| Mechanism | Description |
|---|---|
| Cereblon Binding | Alters specificity for ubiquitination of target proteins |
| Inhibition of Oncogenes | Suppresses expression of oncogenes involved in multiple myeloma and other cancers |
| Modulation of Signal Pathways | Influences signaling pathways that regulate cell proliferation and apoptosis |
Pharmacological Effects
Research indicates that the compound exhibits antitumor properties , particularly in hematological malignancies. Its efficacy has been linked to its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.
Case Studies
- Multiple Myeloma : In vitro studies demonstrated that the compound effectively reduced cell viability in multiple myeloma cell lines by inducing apoptosis and inhibiting proliferation. The IC50 values ranged from 50 nM to 200 nM depending on the specific cell line tested.
- Acute Myeloid Leukemia (AML) : The compound has shown promising results in preclinical models of AML, where it was able to significantly reduce tumor burden in xenograft models.
- Prostate Cancer : In studies involving prostate cancer cells, the compound inhibited growth by targeting BRD4-mediated transcriptional activation of oncogenes.
Safety Profile
The safety profile of the compound is critical for its therapeutic application. Preliminary toxicity studies suggest that it has a manageable safety profile with mild side effects at therapeutic doses. However, further clinical trials are necessary to fully establish its safety and tolerability.
Table 2: Safety Data
| Parameter | Value |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg) |
| Chronic Toxicity | Under investigation |
| Mutagenicity | Negative in standard tests |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
